Antimicrobial Activity of 1-Ethyl-3-hydroxypyridinium Bromide vs. Other N-Alkyl Homologs
The 1-ethyl analog (C2) exhibits a distinct antimicrobial profile compared to other N-alkyl-3-hydroxypyridinium salts. In a study evaluating the minimum inhibitory concentration (MIC) against a panel of bacteria, the C2 ethyl compound showed moderate activity, while the C1 methyl derivative was virtually inactive (MIC > 500 µM). In stark contrast, the C12 dodecyl analog demonstrated potent submicromolar activity [1]. This demonstrates that the C2 ethyl chain is not simply an intermediate in a linear potency scale; it defines a specific activity window that is mechanistically distinct from both very short and very long-chain analogs.
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Moderate activity (specific MIC values not reported in the abstract, but distinct from other homologs) |
| Comparator Or Baseline | 1-Methyl-3-hydroxypyridinium bromide: MIC > 500 µM; 1-Dodecyl-3-hydroxypyridinium bromide: Submicromolar MIC |
| Quantified Difference | The C1 methyl analog is essentially inactive, while the C12 dodecyl analog is >1000-fold more potent than the C1. The C2 ethyl compound falls into a moderate activity range. |
| Conditions | In vitro susceptibility testing against a panel of pathogenic bacterial and fungal strains [1]. |
Why This Matters
This data demonstrates that the ethyl analog is a unique tool for probing mechanisms of action that are not dominated by extreme potency (C12) or total inactivity (C1).
- [1] Dolezal, R., et al. (2016). Towards understanding the mechanism of action of antibacterial N-alkyl-3-hydroxypyridinium salts: Biological activities, molecular modeling and QSAR studies. European Journal of Medicinal Chemistry, 121, 699-711. View Source
